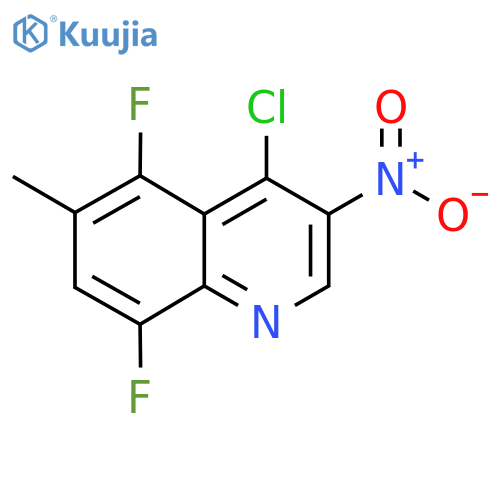Cas no 1968000-75-0 (Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)

1968000-75-0 structure
商品名:Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-
CAS番号:1968000-75-0
MF:C10H5ClF2N2O2
メガワット:258.608708143234
CID:5266533
Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- 化学的及び物理的性質
名前と識別子
-
- 4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline
- Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-
-
- インチ: 1S/C10H5ClF2N2O2/c1-4-2-5(12)10-7(9(4)13)8(11)6(3-14-10)15(16)17/h2-3H,1H3
- InChIKey: FAKAUAXVBQKXMS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=C2C(=CC(C)=C(C2=1)F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 315
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 58.7
Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361655-1.0g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-361655-5.0g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 5.0g |
$2152.0 | 2023-03-07 | ||
| Enamine | EN300-361655-10.0g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 10.0g |
$3191.0 | 2023-03-07 | ||
| Enamine | EN300-361655-0.25g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 0.25g |
$683.0 | 2023-03-07 | ||
| Enamine | EN300-361655-0.05g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 0.05g |
$624.0 | 2023-03-07 | ||
| Enamine | EN300-361655-0.5g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 0.5g |
$713.0 | 2023-03-07 | ||
| Enamine | EN300-361655-2.5g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 2.5g |
$1454.0 | 2023-03-07 | ||
| Enamine | EN300-361655-0.1g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 0.1g |
$653.0 | 2023-03-07 |
Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1968000-75-0 (Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-) 関連製品
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
